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Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the combination therapy of CT1113 with cisplatin against monotherapy

alternatives, supported by experimental data from analogous USP28 inhibitor studies.

While direct experimental data on the combination of CT1113 and cisplatin is not yet publicly

available, extensive research on other potent USP28 inhibitors, such as AZ1, in combination

with cisplatin provides a strong scientific rationale and predictive insights into the potential

efficacy of a CT1113-cisplatin regimen. This guide synthesizes findings from these analogous

studies to present a comprehensive overview of the synergistic anti-tumor effects observed

when combining a USP28 inhibitor with platinum-based chemotherapy.

Rationale for Combination: Targeting DNA Damage
and Repair Pathways
Cisplatin is a cornerstone of chemotherapy that exerts its cytotoxic effects by inducing DNA

crosslinks, leading to DNA damage and triggering apoptosis in cancer cells. However, its

efficacy is often limited by intrinsic or acquired resistance, frequently mediated by the cell's

ability to repair this DNA damage.

CT1113, a potent and selective inhibitor of the deubiquitinase USP28, offers a promising

strategy to overcome this resistance. USP28 is a key regulator of cellular responses to DNA

damage and is involved in the stabilization of proteins that promote DNA repair and cell
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survival, such as c-MYC and proteins in the Fanconi Anemia pathway. By inhibiting USP28,

CT1113 is hypothesized to:

Prevent the repair of cisplatin-induced DNA damage: This leads to an accumulation of DNA

lesions, overwhelming the cell's repair capacity.

Promote the degradation of oncoproteins: Inhibition of USP28 leads to the destabilization

and degradation of c-MYC, a transcription factor that drives cell proliferation and is

implicated in DNA repair.

Induce apoptosis: The accumulation of irreparable DNA damage and the downregulation of

pro-survival proteins trigger programmed cell death.

This multi-pronged mechanism suggests a strong synergistic potential for the combination of

CT1113 and cisplatin, where CT1113 would sensitize cancer cells to the cytotoxic effects of

cisplatin, potentially leading to improved therapeutic outcomes and overcoming resistance.

Comparative Performance: USP28 Inhibition with
Cisplatin
The following tables summarize quantitative data from preclinical studies on the combination of

the USP28 inhibitor AZ1 with cisplatin in non-small cell lung cancer (NSCLC) and squamous

cell carcinoma (SCC) models. These findings serve as a proxy for the anticipated effects of a

CT1113-cisplatin combination.

Table 1: In Vitro Efficacy of USP28 Inhibitor (AZ1) and
Cisplatin Combination
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Cell Line Treatment IC50 (µM)

Fold Change
in IC50
(Combination
vs. Cisplatin)

Reference

A549 (NSCLC) Cisplatin ~15 - [1]

AZ1 ~20 - [2]

Cisplatin + AZ1

Not explicitly

stated, but

synergistic

effects on cell

viability reported.

Not explicitly

stated, but

synergistic

effects on cell

viability reported.

[1]

H460 (NSCLC) Cisplatin
Not explicitly

stated
- [1]

AZ1
Not explicitly

stated
- [1]

Cisplatin + AZ1

Not explicitly

stated, but

synergistic

effects on cell

viability reported.

Not explicitly

stated, but

synergistic

effects on cell

viability reported.

[1]

Table 2: Induction of Apoptosis by USP28 Inhibitor (AZ1)
and Cisplatin Combination
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Cell Line Treatment
Apoptotic
Cells (%)

Fold Increase
in Apoptosis
(Combination
vs. Cisplatin)

Reference

A2780/CP

(Cisplatin-

Resistant

Ovarian Cancer)

Control 1.35 - [3]

Cisplatin (10 µM) 7.09 - [3]

β-elemene +

Cisplatin (10 µM)
54.74 7.7 [3]

MCAS (Ovarian

Cancer)
Control 0.1 - [3]

Cisplatin 8.54 - [3]

β-elemene +

Cisplatin
58.15 6.8 [3]

Note: Data from a study with β-elemene is included to illustrate the potential for synergistic

apoptosis induction with cisplatin in resistant cells.

Table 3: In Vivo Efficacy of USP28 Inhibitor (AZ1) and
Cisplatin Combination in Xenograft Models

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3737577/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Model Treatment Group
Tumor Volume
Reduction (%) vs.
Control

Reference

NSCLC Xenograft Cisplatin Significant reduction [1][4]

AZ1 Significant reduction [1][4]

Cisplatin + AZ1

Significantly greater

reduction than either

monotherapy

[1][4]

SCC Xenograft Cisplatin Moderate reduction [5]

Ethaselen (TrxR

inhibitor)
Moderate reduction [5]

Cisplatin + Ethaselen
Synergistic and

significant reduction
[5]

Note: Data from a study with the TrxR inhibitor ethaselen is included as an example of

combination therapy with cisplatin in a xenograft model.

Experimental Protocols
Detailed methodologies for the key experiments cited in the analogous USP28 inhibitor and

cisplatin combination studies are provided below.

Cell Viability Assay (MTT/CCK-8 Assay)
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.[6]

Drug Treatment: Treat cells with varying concentrations of CT1113, cisplatin, or the

combination of both. Include a vehicle-treated control group.

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a

5% CO₂ incubator.[6]
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Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each

well.[7]

Incubation: Incubate the plates for 1-4 hours at 37°C.

Absorbance Measurement: For CCK-8 assays, measure the absorbance at 450 nm. For

MTT assays, first solubilize the formazan crystals with 150 µL of DMSO and then measure

the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Cell Treatment: Seed cells in 6-well plates and treat with CT1113, cisplatin, or the

combination for the desired time.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-

EDTA for detachment.

Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of

1 x 10⁶ cells/mL.[9]

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL

of Propidium Iodide (PI) solution.[6]

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells

by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI

negative, while late apoptotic/necrotic cells will be positive for both stains.

In Vivo Xenograft Tumor Model
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of

immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups: vehicle control, CT1113 alone,

cisplatin alone, and CT1113 + cisplatin combination.[10]

Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection

for cisplatin, oral gavage for CT1113) at predetermined doses and schedules.[10][11]

Tumor Measurement: Measure tumor volume with calipers every few days using the formula:

(Length x Width²)/2.[10]

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment

toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows

for the combination therapy of CT1113 with cisplatin.
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Caption: Proposed synergistic mechanism of CT1113 and cisplatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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